

# In-depth Technical Guide: 3-Methoxy-3-methylbutane-1-thiol

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## Compound of Interest

Compound Name: 3-Methoxy-3-methylbutane-1-thiol

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## Executive Summary

This technical guide addresses the chemical compound **3-Methoxy-3-methylbutane-1-thiol**. A thorough investigation of publicly available scientific literature and chemical databases reveals a significant scarcity of in-depth technical data for this specific molecule. While its chemical structure and CAS number are confirmed, comprehensive experimental protocols, quantitative physicochemical data, and associated biological pathways are not well-documented. This guide provides the available information and outlines a theoretical synthetic approach, drawing parallels with its well-characterized alcohol analog, 3-Methoxy-3-methylbutan-1-ol.

## Compound Identification and Structure

Chemical Name: **3-Methoxy-3-methylbutane-1-thiol**

CAS Number: 1228531-20-1[1]

Molecular Formula: C<sub>6</sub>H<sub>14</sub>OS

Molecular Weight: 134.24 g/mol

Structure:

Caption: Chemical structure of **3-Methoxy-3-methylbutane-1-thiol**.

## Physicochemical Data

Quantitative experimental data for **3-Methoxy-3-methylbutane-1-thiol** is not readily available in published literature. The table below contrasts the limited information for the target thiol with the extensive data available for its alcohol analog, 3-Methoxy-3-methylbutan-1-ol.

Property	3-Methoxy-3-methylbutane-1-thiol	3-Methoxy-3-methylbutan-1-ol (for comparison)
CAS Number	1228531-20-1	56539-66-3
Molecular Formula	C <sub>6</sub> H <sub>14</sub> OS	C <sub>6</sub> H <sub>14</sub> O <sub>2</sub> [2]
Molecular Weight	134.24 g/mol	118.17 g/mol
Boiling Point	159.1±23.0 °C (Predicted)	173-175 °C
Density	Not Available	0.926 g/mL at 20 °C
Refractive Index	Not Available	n <sub>20</sub> /D 1.428
Flash Point	Not Available	71 °C (closed cup)
Water Solubility	Not Available	Miscible[3]

## Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis, purification, or application of **3-Methoxy-3-methylbutane-1-thiol** are not available in the current scientific literature.

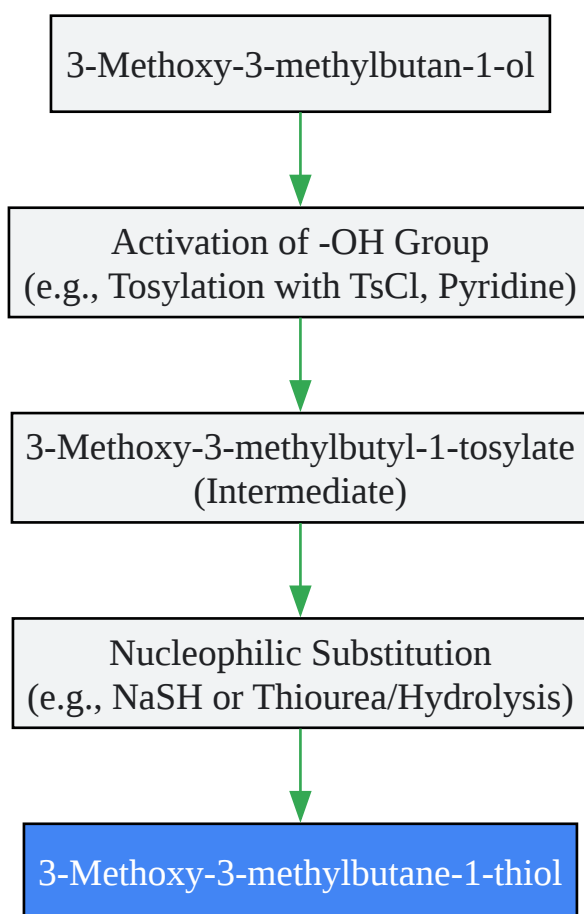
However, a plausible synthetic route can be proposed based on established chemical transformations for converting alcohols to thiols.

## Hypothetical Synthesis from 3-Methoxy-3-methylbutan-1-ol

The conversion of the precursor alcohol, 3-Methoxy-3-methylbutan-1-ol, to the target thiol is a feasible synthetic strategy. A common method involves the activation of the primary alcohol followed by nucleophilic substitution with a sulfur source. One such pathway is the Mitsunobu reaction, or a two-step process involving conversion to an alkyl halide followed by substitution with a thiolating agent.

## Hypothetical Two-Step Protocol:

- Activation of the Hydroxyl Group (Tosylation):
  - Dissolve 3-Methoxy-3-methylbutan-1-ol in a suitable aprotic solvent (e.g., dichloromethane or pyridine) under an inert atmosphere (e.g., nitrogen or argon).
  - Cool the solution in an ice bath (0 °C).
  - Add p-toluenesulfonyl chloride (TsCl) portion-wise.
  - Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring by thin-layer chromatography (TLC) until the starting material is consumed.
  - Upon completion, quench the reaction with water and extract the product with an organic solvent.
  - Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tosylate intermediate.
- Nucleophilic Substitution with a Thiol Source:
  - Dissolve the crude tosylate in a polar aprotic solvent such as dimethylformamide (DMF).
  - Add a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis. Using thiourea can prevent the formation of a sulfide byproduct.[\[4\]](#)[\[5\]](#)
  - Heat the reaction mixture, monitoring for the formation of the thiol product by TLC or gas chromatography (GC).
  - After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., diethyl ether).
  - Wash the combined organic extracts, dry, and concentrate.
  - Purify the crude product by distillation or column chromatography to obtain **3-Methoxy-3-methylbutane-1-thiol**.



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Caption: Hypothetical synthesis of the target thiol from its alcohol precursor.

## Signaling Pathways and Applications

There is no information available in scientific literature regarding any signaling pathways associated with **3-Methoxy-3-methylbutane-1-thiol** or its applications in drug development. Its alcohol analog is primarily used as a solvent in paints, inks, and fragrances.[6][7]

## Conclusion

**3-Methoxy-3-methylbutane-1-thiol** is a chemical compound for which there is a notable absence of detailed scientific data. While its basic identity is established, the lack of published experimental protocols, physicochemical properties, and biological studies prevents a comprehensive technical assessment. The information provided in this guide represents the

extent of currently available data. Further research would be required to fully characterize this compound and explore its potential applications.

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- To cite this document: BenchChem. [In-depth Technical Guide: 3-Methoxy-3-methylbutane-1-thiol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3390779#3-methoxy-3-methylbutane-1-thiol-cas-number-and-structure\]](https://www.benchchem.com/product/b3390779#3-methoxy-3-methylbutane-1-thiol-cas-number-and-structure)

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